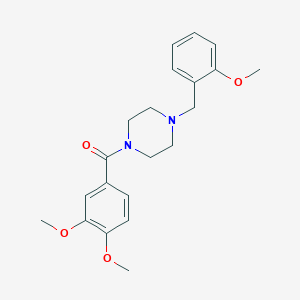
1-(3,4-Dimethoxybenzoyl)-4-(2-methoxybenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethoxybenzoyl)-4-(2-methoxybenzyl)piperazine, also known as DMMDA-2, is a synthetic compound that belongs to the class of psychoactive substances. It is a derivative of the phenethylamine family of compounds and is structurally similar to other psychoactive substances such as mescaline and MDMA. DMMDA-2 is known to have psychoactive effects, and it has been the subject of scientific research to investigate its potential applications.
Mecanismo De Acción
1-(3,4-Dimethoxybenzoyl)-4-(2-methoxybenzyl)piperazine is believed to exert its effects by binding to the 5-HT2A receptor and activating downstream signaling pathways. This activation leads to changes in the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, which can affect mood, perception, and cognition.
Biochemical and Physiological Effects:
Studies have shown that 1-(3,4-Dimethoxybenzoyl)-4-(2-methoxybenzyl)piperazine can induce changes in brain activity, including alterations in the connectivity between brain regions. These changes are thought to underlie the psychoactive effects of the compound, which can include alterations in perception, mood, and cognition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3,4-Dimethoxybenzoyl)-4-(2-methoxybenzyl)piperazine has been used in a variety of laboratory experiments to investigate its potential applications in the field of neuroscience. One advantage of using 1-(3,4-Dimethoxybenzoyl)-4-(2-methoxybenzyl)piperazine is that it has a high affinity for the 5-HT2A receptor, which makes it a useful tool for studying the receptor's function. However, one limitation of using 1-(3,4-Dimethoxybenzoyl)-4-(2-methoxybenzyl)piperazine is that it is a synthetic compound, which means that its effects may not accurately reflect the effects of naturally occurring compounds in the brain.
Direcciones Futuras
There are many potential future directions for research on 1-(3,4-Dimethoxybenzoyl)-4-(2-methoxybenzyl)piperazine. One area of interest is the development of new psychoactive compounds that are structurally similar to 1-(3,4-Dimethoxybenzoyl)-4-(2-methoxybenzyl)piperazine but have different pharmacological properties. Another area of interest is the investigation of the potential therapeutic applications of 1-(3,4-Dimethoxybenzoyl)-4-(2-methoxybenzyl)piperazine, particularly in the treatment of mood disorders such as depression and anxiety.
In conclusion, 1-(3,4-Dimethoxybenzoyl)-4-(2-methoxybenzyl)piperazine is a synthetic compound that has been the subject of scientific research to investigate its potential applications in the field of neuroscience. Studies have shown that it has a high affinity for the 5-HT2A receptor and can induce changes in brain activity that underlie its psychoactive effects. While there are limitations to using 1-(3,4-Dimethoxybenzoyl)-4-(2-methoxybenzyl)piperazine in laboratory experiments, there are many potential future directions for research on this compound.
Métodos De Síntesis
1-(3,4-Dimethoxybenzoyl)-4-(2-methoxybenzyl)piperazine can be synthesized using a variety of methods, including the reaction of 3,4-dimethoxybenzoyl chloride with 2-methoxybenzylpiperazine in the presence of a base such as sodium carbonate. The reaction is typically carried out under an inert atmosphere, such as nitrogen, to prevent oxidation of the reaction components.
Aplicaciones Científicas De Investigación
1-(3,4-Dimethoxybenzoyl)-4-(2-methoxybenzyl)piperazine has been the subject of scientific research to investigate its potential applications in the field of neuroscience. Studies have shown that 1-(3,4-Dimethoxybenzoyl)-4-(2-methoxybenzyl)piperazine has a high affinity for serotonin receptors, particularly the 5-HT2A receptor. This receptor is involved in the regulation of mood, cognition, and perception, and is a target for many psychoactive substances.
Propiedades
Nombre del producto |
1-(3,4-Dimethoxybenzoyl)-4-(2-methoxybenzyl)piperazine |
|---|---|
Fórmula molecular |
C21H26N2O4 |
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
(3,4-dimethoxyphenyl)-[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H26N2O4/c1-25-18-7-5-4-6-17(18)15-22-10-12-23(13-11-22)21(24)16-8-9-19(26-2)20(14-16)27-3/h4-9,14H,10-13,15H2,1-3H3 |
Clave InChI |
IKYBLTIHXOZPDI-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3OC)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B248690.png)
![5-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B248691.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B248692.png)
![N-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-3,4-dimethoxybenzamide](/img/structure/B248694.png)



![1-(2-Methylbenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248711.png)

methanone](/img/structure/B248713.png)


